molecular formula C15H10FNO2S B5753376 3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile

3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile

Cat. No. B5753376
M. Wt: 287.31 g/mol
InChI Key: LZDUKMOYVURBSH-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile (FPAN) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FPAN is a nitrile derivative of 4-fluorostyrene and phenylsulfonylacetonitrile, and it has been synthesized by various methods.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile is not fully understood, but it is thought to involve the inhibition of various signaling pathways in cancer cells. 3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile has been found to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. 3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile has also been found to inhibit the activity of the transcription factor NF-κB, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, which can lead to cell death. 3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile has also been found to modulate the expression of various genes involved in cancer progression, such as the genes encoding matrix metalloproteinases and vascular endothelial growth factor. Furthermore, 3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile has been found to increase the sensitivity of cancer cells to chemotherapy drugs.

Advantages and Limitations for Lab Experiments

3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile is also stable under various conditions, which makes it suitable for storage and transportation. However, 3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile has some limitations for lab experiments. It is highly toxic and should be handled with care. 3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile also has low solubility in water, which can limit its use in certain experiments.

Future Directions

3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile has great potential for further research and development. Some future directions for 3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile research include:
1. Optimization of the synthesis method to improve the yield and purity of 3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile.
2. Investigation of the mechanism of action of 3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile in cancer cells.
3. Evaluation of the efficacy of 3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile in animal models of cancer.
4. Development of 3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile derivatives with improved pharmacokinetic properties.
5. Investigation of the potential of 3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile for the treatment of other diseases, such as inflammation and neurodegenerative disorders.
In conclusion, 3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile is a chemical compound with potential therapeutic applications in cancer research. It has been synthesized by various methods and has been found to inhibit the growth and metastasis of cancer cells. 3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the mechanism of action of 3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile and to evaluate its efficacy in animal models of cancer.

Synthesis Methods

3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile can be synthesized by the reaction of 4-fluorostyrene and phenylsulfonylacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or N-methylpyrrolidone. The yield of 3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile can be improved by optimizing the reaction conditions, such as the reaction time and temperature.

Scientific Research Applications

3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile has been studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, 3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(4-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2S/c16-13-8-6-12(7-9-13)10-15(11-17)20(18,19)14-4-2-1-3-5-14/h1-10H/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDUKMOYVURBSH-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-fluorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile

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